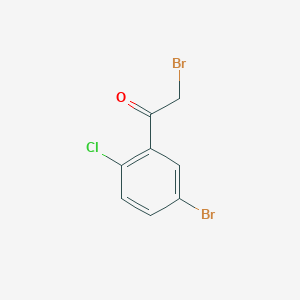

5-Bromo-2-chlorophenacyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-chlorophenacyl bromide is a chemical compound with the IUPAC name 2-bromo-1-(5-bromo-2-chlorophenyl)ethanone . It has a molecular weight of 312.39 . It is a solid at room temperature .

Physical And Chemical Properties Analysis

5-Bromo-2-chlorophenacyl bromide is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

α-Bromination Reaction in Organic Chemistry

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives, including 5-Bromo-2-chlorophenacyl bromide, has been investigated using pyridine hydrobromide perbromide as the brominating agent .

Synthesis of 4-Chloro-α-bromo-acetophenone

4-Chloro-α-bromo-acetophenone can be synthesized using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Intermediate in the Production of Pharmaceuticals

α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .

Intermediate in the Production of Pesticides

In addition to pharmaceuticals, α-brominated products derived from bromoacetophenone are also used in the production of pesticides .

Friedel-Crafts Acetylation of p-dibromobenzene

2’-Chloro-2,5’-dibromoacetophenone can be produced through the Friedel-Crafts acetylation of p-dibromobenzene .

Oxidation to 2,4-dibromobenzoic Acid

2’-Chloro-2,5’-dibromoacetophenone can be oxidized to 2,4-dibromobenzoic acid, a process that is quite straightforward .

Teaching and Research in Undergraduate Organic Chemistry Experiments

The bromination reaction of carbonyl compounds, including 5-Bromo-2-chlorophenacyl bromide, is a crucial aspect of organic chemistry and is used in undergraduate organic chemistry experiments . This helps to consolidate theoretical knowledge, deepen understanding of organic reaction principles, and foster innovation consciousness as well as practical aptitude .

Safety and Hazards

5-Bromo-2-chlorophenacyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314 . Precautionary statements include P271, P260, and P280 . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name |

2-bromo-1-(5-bromo-2-chlorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYOJYNOGRYUIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)CBr)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chlorophenacyl bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(o-tolyl)acetamide](/img/structure/B2705605.png)

![4-[2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy]ethyl]morpholine](/img/structure/B2705619.png)